molecular formula C13H12O3S B6326755 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol CAS No. 893738-57-3

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol

Cat. No.: B6326755
CAS No.: 893738-57-3
M. Wt: 248.30 g/mol
InChI Key: XUWAZQRPTYQIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the biphenyl structure, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group on the biphenyl core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The biphenyl core provides a rigid and planar structure that can fit into binding sites of biological macromolecules, modulating their function.

Comparison with Similar Compounds

Uniqueness: 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyl group at the 2-position and the methylsulfonyl group at the 4’-position allows for unique interactions and reactivity compared to other biphenyl derivatives.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWAZQRPTYQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602526
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-57-3
Record name 4′-(Methylsulfonyl)[1,1′-biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893738-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.